molecular formula C17H14ClN3OS B2468533 N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-45-7

N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2468533
CAS No.: 688335-45-7
M. Wt: 343.83
InChI Key: BZRMJJCROVWJTC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: is a synthetic organic compound characterized by the presence of a chlorophenyl group, an imidazole ring, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the imidazole derivative with a suitable thioacetamide precursor under controlled conditions.

    Chlorophenyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the thioacetamide moiety can participate in redox reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-((1H-imidazol-2-yl)thio)acetamide: Lacks the phenyl group on the imidazole ring.

    N-(3-bromophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Contains a bromophenyl group instead of a chlorophenyl group.

    N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)propionamide: Has a propionamide moiety instead of an acetamide moiety.

Uniqueness

N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the chlorophenyl group and the phenyl-substituted imidazole ring distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-13-5-4-6-14(11-13)20-16(22)12-23-17-19-9-10-21(17)15-7-2-1-3-8-15/h1-11H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRMJJCROVWJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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